(S)-Praziquantel-d11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C19H24N2O2 |

|---|---|

Poids moléculaire |

323.5 g/mol |

Nom IUPAC |

(11bS)-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |

InChI |

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m1/s1/i1D2,2D2,3D2,7D2,8D2,15D |

Clé InChI |

FSVJFNAIGNNGKK-NZPSFNRESA-N |

SMILES isomérique |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2C[C@@H]3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] |

SMILES canonique |

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Praziquantel-d11: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-Praziquantel-d11, the deuterated stable isotope-labeled analog of the (S)-enantiomer of Praziquantel. Praziquantel is a broad-spectrum anthelmintic drug, with the (R)-enantiomer being responsible for its therapeutic effects. The (S)-enantiomer is significantly less active and is often associated with the drug's side effects and bitter taste. This compound serves as a critical internal standard for the accurate quantification of (S)-Praziquantel in biological matrices during pharmacokinetic, metabolic, and toxicological studies. This document details its chemical structure, physicochemical properties, and provides synthesized experimental protocols for its preparation and analysis, alongside a discussion of the biological context of the (S)-enantiomer.

Chemical Structure and Properties

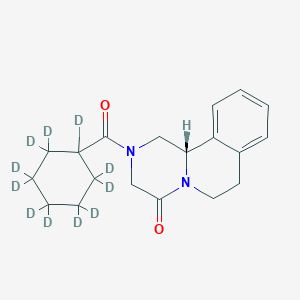

This compound is a derivative of Praziquantel in which eleven hydrogen atoms on the cyclohexyl ring have been replaced with deuterium. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods without significantly altering its chemical properties.

Chemical Structure:

-

IUPAC Name: (11bS)-2-(cyclohexyl-1,2,2,3,3,4,4,5,5,6,6-d11-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one

-

Chemical Formula: C₁₉H₁₃D₁₁N₂O₂

-

Molecular Weight: Approximately 323.47 g/mol [1]

-

CAS Number: Not available for the specific (S)-d11 enantiomer, the racemic Praziquantel-d11 is 1246343-36-1.[2][3]

Physicochemical Properties:

The following table summarizes the known and predicted physicochemical properties of this compound. Data for the non-deuterated (S)-Praziquantel and racemic Praziquantel are included for comparison.

| Property | This compound | (S)-Praziquantel | Racemic Praziquantel |

| Appearance | White to off-white solid | White crystalline powder | White crystalline powder[4] |

| Melting Point | Not experimentally determined; expected to be similar to (S)-Praziquantel | Lower than racemic form[5] | 136-138 °C |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | Higher solubility in water than racemic form | Sparingly soluble in water (0.4 mg/mL at 25°C); Soluble in ethanol (97 mg/mL) and chloroform (567 mg/mL) |

| LogP | Not experimentally determined; expected to be similar to Praziquantel | Not experimentally determined | 2.7 |

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that includes the preparation of a deuterated acylating agent and a chiral amine intermediate, followed by their coupling.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

2.2.1. Preparation of Cyclohexanecarbonyl-d11 Chloride

-

Deuteration of Cyclohexanecarboxylic Acid: Cyclohexanecarboxylic acid is subjected to a hydrogen-deuterium exchange reaction. This can be achieved using D₂O under high temperature and pressure with a suitable catalyst (e.g., platinum or palladium on carbon). The reaction is monitored by NMR until the desired level of deuteration is achieved.

-

Conversion to Acid Chloride: The resulting cyclohexanecarboxylic acid-d11 is then converted to the acid chloride. Thionyl chloride (SOCl₂) is added dropwise to a solution of the deuterated carboxylic acid in an inert solvent like dichloromethane (DCM) at room temperature. The reaction mixture is then gently refluxed until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield cyclohexanecarbonyl-d11 chloride.

2.2.2. Chiral Resolution of Praziquanamine

-

Hydrolysis of Racemic Praziquantel: Racemic praziquantel is hydrolyzed by refluxing with a strong acid, such as 6N hydrochloric acid, to yield racemic praziquanamine.

-

Diastereomeric Salt Formation: The racemic praziquanamine is dissolved in a suitable solvent (e.g., ethanol). A chiral resolving agent, such as (R)-(-)-mandelic acid, is added to the solution to form diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. The salt of (S)-praziquanamine with (R)-(-)-mandelic acid will preferentially crystallize out of the solution upon cooling.

-

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base, such as aqueous sodium hydroxide, to neutralize the mandelic acid and liberate the free (S)-praziquanamine. The amine is then extracted with an organic solvent and purified.

2.2.3. Synthesis of this compound

-

Acylation: (S)-Praziquanamine is dissolved in an aprotic solvent like DCM, and a base such as triethylamine is added. The solution is cooled in an ice bath, and cyclohexanecarbonyl-d11 chloride is added dropwise with stirring. The reaction is allowed to proceed to completion at room temperature.

-

Work-up and Purification: The reaction mixture is washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

2.3.1. Mass Spectrometry

Under positive electrospray ionization (ESI+), this compound is expected to form a protonated molecular ion [M+H]⁺ at m/z 324.3. The primary fragmentation pathway involves the cleavage of the amide bond, resulting in a characteristic neutral loss of the deuterated cyclohexanecarbonyl group.

| Compound | Precursor Ion (m/z) | Major Product Ion (m/z) |

| (S)-Praziquantel | 313.2 | 203.2 |

| This compound | 324.3 | 203.2 |

2.3.2. NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will show the characteristic signals for the pyrazinoisoquinoline core, but the signals corresponding to the cyclohexyl protons will be absent due to deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all 19 carbon atoms. The signals for the deuterated cyclohexyl carbons will exhibit splitting due to C-D coupling. The chemical shifts are expected to be similar to those of non-deuterated (S)-Praziquantel. The carbonyl region (160-175 ppm), aromatic region (120-135 ppm), and aliphatic region (20-60 ppm) will be observable.

Biological Activity and Mechanism of Action of the (S)-Enantiomer

Praziquantel is administered as a racemate, but the anthelmintic activity is primarily attributed to the (R)-enantiomer. The (S)-enantiomer is considered to be significantly less effective against parasitic worms.

Cytotoxicity

Studies have shown that (S)-Praziquantel exhibits higher cytotoxicity compared to the (R)-enantiomer in various cell lines. For example, (S)-PZQ showed greater toxicity against human liver cells (L-02) and neuroblastoma cells (SH-SY5Y) compared to (R)-PZQ. This suggests that the (S)-enantiomer may be a primary contributor to the side effects observed with racemic praziquantel administration.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate cells (e.g., L-02, SH-SY5Y) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound, (S)-Praziquantel, (R)-Praziquantel, and racemic Praziquantel for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Mechanism of Action

The precise mechanism of action of Praziquantel is not fully elucidated, but it is known to disrupt calcium homeostasis in schistosomes. The (R)-enantiomer is a potent activator of a specific transient receptor potential (TRP) channel in the parasite, leading to a massive influx of Ca²⁺ ions, which causes muscle contraction and paralysis. The (S)-enantiomer is considerably less effective at activating this channel.

Caption: Simplified signaling pathway of (R)-Praziquantel in schistosomes.

Applications in Research and Development

The primary application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of (S)-Praziquantel in biological samples.

Pharmacokinetic and Metabolism Studies

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise pharmacokinetic studies. It allows for the reliable determination of absorption, distribution, metabolism, and excretion (ADME) parameters of the (S)-enantiomer, helping to understand its contribution to the overall pharmacological and toxicological profile of racemic Praziquantel.

Experimental Workflow: Bioanalytical Method

Caption: Workflow for the bioanalysis of (S)-Praziquantel using this compound.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Praziquantel. Its use as an internal standard enables the accurate assessment of the pharmacokinetic and toxicological properties of the (S)-enantiomer, contributing to a better understanding of the overall profile of the racemic drug. The information and protocols provided in this guide are intended to support the design and execution of robust scientific studies involving this important compound.

References

- 1. First Step into Praziquantel Raw Material Color Change Investigation: The Role of Thermal, Spectroscopic, and Microscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolution of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medjpps.com [medjpps.com]

- 4. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

The Role of (S)-Praziquantel-d11 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (S)-Praziquantel-d11 when used as an internal standard in bioanalytical studies. Praziquantel (PZQ) is a broad-spectrum anthelmintic agent administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] The anthelmintic activity is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is associated with some of the drug's side effects.[2] Consequently, the stereoselective analysis of Praziquantel enantiomers is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[3][4] This guide will detail the principles of its use, provide experimental protocols, and present relevant quantitative data for the enantiomers of Praziquantel. While detailed public protocols are more readily available for (R)-Praziquantel-d11, the principles and methodologies described are directly applicable to the use of this compound for the quantification of (S)-Praziquantel.

Core Mechanism of Action as an Internal Standard

The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the deuterated standard is added to a biological sample at the beginning of the analytical process. Because this compound is chemically and structurally nearly identical to (S)-Praziquantel, it exhibits the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer.

However, due to the replacement of 11 hydrogen atoms with deuterium, this compound has a higher mass than the non-labeled analyte. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations that occur during the analytical workflow—such as loss of sample during extraction, variability in injection volume, or ion suppression in the mass spectrometer's source—are effectively cancelled out. This normalization results in highly accurate and precise quantification of the analyte.

Experimental Protocols

The following protocols provide a general framework for the use of a deuterated Praziquantel internal standard in a bioanalytical setting, primarily based on methods developed for the (R)-enantiomer. These can be adapted for the specific use of this compound.

Sample Preparation: Protein Precipitation

This is a common and rapid method for extracting Praziquantel from plasma samples.

-

Aliquoting : In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).

-

Internal Standard Spiking : Add a known volume and concentration of the this compound internal standard working solution to the plasma sample.

-

Protein Precipitation : Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.

-

Vortexing : Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the clear supernatant to a new tube or a 96-well plate for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical parameters for the analysis of Praziquantel and its deuterated internal standard.

| Parameter | Recommended Setting |

| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data

Mass Spectrometry Parameters

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| (S)-Praziquantel | 313.2 | 203.2 |

| This compound | 324.3 | 204.2 |

Note: These mass-to-charge ratios are based on the protonated molecules [M+H]⁺ and their characteristic fragments. The d11-internal standard shows an 11-dalton mass shift in the precursor ion and a 1-dalton shift in this specific product ion.

Pharmacokinetic Parameters of Praziquantel Enantiomers

The following table summarizes pharmacokinetic data for both (R)- and (S)-Praziquantel from a study in O. viverrini-infected patients.

| Analyte | Cmax (µg/mL) | AUC₀₋₂₄h (µg/mL*h) | t₁⸝₂ (h) |

| (R)-Praziquantel | 0.2 | 1.1 | 1.1 |

| (S)-Praziquantel | 0.9 | 9.0 | 3.3 |

Data from a study in O. viverrini-infected patients receiving 3 x 25 mg/kg of Praziquantel.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical study using a deuterated internal standard.

Caption: Bioanalytical workflow using a deuterated internal standard.

Mechanism of Action as an Internal Standard

This diagram illustrates the logical relationship of how a deuterated internal standard corrects for analytical variability.

Caption: Principle of analytical variability correction.

References

A Technical Guide to the Physical and Chemical Differences Between Praziquantel and Praziquantel-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physical and chemical distinctions between Praziquantel and its deuterated analogue, Praziquantel-d11. This document is intended to be a valuable resource for professionals in drug development, metabolism studies, and pharmacokinetic analyses where Praziquantel-d11 is utilized as a critical internal standard.

Introduction

Praziquantel (PZQ) is a broad-spectrum anthelmintic drug, essential for treating various trematode and cestode infections, most notably schistosomiasis.[1] It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the anthelmintic activity primarily attributed to the (R)-enantiomer.[2] Praziquantel-d11 is a stable isotope-labeled version of Praziquantel where eleven hydrogen atoms on the cyclohexyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, due to its chemical similarity and distinct mass from the unlabeled drug.[3][4]

Core Physical and Chemical Properties

The primary physical difference between Praziquantel and Praziquantel-d11 is their molecular weight, a direct consequence of the deuterium substitution. This mass difference is the cornerstone of its utility in mass spectrometry. Other physicochemical properties are generally presumed to be very similar, though minor differences due to the kinetic isotope effect can exist.

Table 1: General Properties of Praziquantel and Praziquantel-d11

| Property | Praziquantel | Praziquantel-d11 | Source(s) |

| Chemical Name | 2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | 2-(Cyclohexyl-1,2,2,3,3,4,4,5,5,6,6-d11-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | [5] |

| Molecular Formula | C₁₉H₂₄N₂O₂ | C₁₉H₁₃D₁₁N₂O₂ | |

| Molecular Weight | 312.4 g/mol | 323.47 g/mol | |

| CAS Number | 55268-74-1 | 1246343-36-1 | |

| Appearance | White to off-white crystalline powder | White to off-white solid (presumed) | |

| Isotopic Purity | N/A | ≥98% |

Table 2: Physicochemical Data of Praziquantel and Praziquantel-d11

| Property | Praziquantel | Praziquantel-d11 | Source(s) |

| Melting Point | Approximately 136–143°C | 133-137°C | |

| Boiling Point | Not well-defined (decomposes) | 544.1±50.0 °C at 760 mmHg | |

| Solubility | Water: Slightly soluble (0.40 mg/mL at 25°C) Ethanol: 97 mg/mL Chloroform: 567 mg/mL Methanol: Soluble | Soluble in Chloroform, Ethyl Acetate, Methanol | |

| pKa | ~7.5 (weakly basic) | Not experimentally determined; expected to be very similar to Praziquantel | |

| LogP | 2.7 | Not experimentally determined; expected to be very similar to Praziquantel |

Experimental Protocols

The primary application of Praziquantel-d11 is as an internal standard in bioanalytical methods. Below are generalized methodologies for its use and characterization.

Synthesis and Characterization of Praziquantel-d11

The synthesis of Praziquantel-d11 involves incorporating a deuterated starting material, such as deuterated cyclohexanecarbonyl chloride, into the synthetic route of Praziquantel. Rigorous characterization is essential to confirm its identity, purity, and isotopic enrichment.

General Workflow for Synthesis and Characterization:

Caption: General workflow for the synthesis and characterization of Praziquantel-d11.

Quantification of Praziquantel in Biological Matrices using LC-MS/MS

This protocol outlines a standard method for the quantitative analysis of Praziquantel in plasma using Praziquantel-d11 as an internal standard.

Materials and Reagents:

-

Praziquantel and Praziquantel-d11 reference standards

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a polypropylene tube, add the internal standard solution (Praziquantel-d11).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Table 3: Typical Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source(s) |

| Praziquantel | 313.2 | 203.1 | ESI+ | |

| Praziquantel-d11 | ~324.2 | 203.1 | ESI+ |

Experimental Workflow for Bioanalysis:

Caption: Workflow for the quantification of Praziquantel in plasma.

Biological Activity and Signaling Pathway

The anthelmintic effect of Praziquantel is primarily exerted by the (R)-enantiomer. It is also known to interact with host receptors, specifically as a partial agonist on the human 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B). This receptor is a G-protein coupled receptor (GPCR) that signals through the Gq alpha subunit, leading to an increase in intracellular calcium concentration.

Gq-Protein Coupled Signaling Pathway of (R)-Praziquantel:

Caption: Gq-protein coupled signaling pathway of (R)-Praziquantel.

Conclusion

Praziquantel-d11 is a chemically and physically similar analogue of Praziquantel, with the key distinction being its increased molecular weight due to isotopic labeling. This property makes it an indispensable tool for the accurate quantification of Praziquantel in complex biological matrices. Its use as an internal standard corrects for variability in sample preparation and matrix effects, ensuring high-quality data in pharmacokinetic and other research settings. Understanding the subtle differences and the significant analytical advantages of Praziquantel-d11 is crucial for researchers in the field of anthelmintic drug development and analysis.

References

Commercial suppliers of (S)-Praziquantel-d11 for research

An In-depth Technical Guide to Commercial Suppliers and Applications of (S)-Praziquantel-d11 for Research

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is critical for achieving accurate and reproducible results in quantitative bioanalysis. This guide provides a comprehensive overview of the commercial availability of this compound, a deuterated analog of the (S)-enantiomer of Praziquantel. While the anthelmintic activity of Praziquantel is primarily attributed to the (R)-enantiomer, the (S)-enantiomer is also of significant interest in metabolic and pharmacokinetic studies.[1][2][3] this compound serves as an invaluable tool, particularly as an internal standard for the precise quantification of (S)-Praziquantel in complex biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS).[1][2]

Commercial Suppliers and Product Specifications

The following table summarizes the key quantitative data for this compound available from commercial suppliers. This information is essential for researchers to compare products and select the most suitable one for their experimental needs.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Appearance |

| MedChemExpress | This compound | Not Specified | C₁₉H₁₃D₁₁N₂O₂ | 323.48 | >98% | Not Specified | Not Specified |

| Cayman Chemical | Praziquantel-d11 | 1246343-36-1 | C₁₉H₁₃D₁₁N₂O₂ | 323.5 | ≥99% deuterated forms (d1-d11) | Not Specified | A solid |

| BOC Sciences | Praziquantel-[d11] | 1246343-36-1 | C₁₉H₁₃D₁₁N₂O₂ | 323.47 | 95% by HPLC | 95% atom D | White to Pale Beige Solid |

| Simson Pharma | Praziquantel -D11 | 1246343-36-1 | C₁₉H₁₃D₁₁N₂O₂ | 323.47 | Not Specified | Not Specified | Not Specified |

| ESS Chem Co. | Praziquantel-D11 | 1246343-36-1 | C₁₉H₁₃D₁₁N₂O₂ | 323.47 | 98.7% HPLC | >98% atom D | White solid |

Note: Some suppliers may list the racemic (±)-Praziquantel-d11 or do not specify the enantiomer. Researchers should verify the stereochemistry with the supplier before purchase.

Experimental Protocols

This compound is predominantly used as an internal standard in bioanalytical methods to quantify Praziquantel enantiomers in biological samples. Below is a representative protocol for the extraction and analysis of Praziquantel from plasma using LC-MS/MS.

Objective: To determine the concentration of (S)-Praziquantel in a plasma sample using this compound as an internal standard.

Materials:

-

Plasma samples

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN), protein precipitating agent

-

Water, HPLC grade

-

Formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Methodology:

-

Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of (S)-Praziquantel in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a stock solution of this compound in the same solvent.

-

From the stock solutions, prepare working solutions for calibration standards and quality control (QC) samples by serial dilution.

-

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add a specific volume of the this compound internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by re-equilibration.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both (S)-Praziquantel and this compound. These transitions need to be optimized for the specific instrument being used.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte ((S)-Praziquantel) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of (S)-Praziquantel in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate a typical experimental workflow for pharmacokinetic studies and the proposed signaling pathway for the active enantiomer of Praziquantel.

Caption: Experimental workflow for pharmacokinetic analysis using this compound.

Caption: Proposed mechanism of action for (R)-Praziquantel in schistosomes.

References

Solubility Profile of (S)-Praziquantel-d11 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

The following tables summarize the reported solubility of Praziquantel in a range of common organic solvents. This data serves as a robust reference point for estimating the solubility of (S)-Praziquantel-d11.

Table 1: Solubility of Praziquantel in Common Organic Solvents

| Solvent | Solubility (mg/mL) | Solubility (g/100mL) | Molar Solubility (mol/L)¹ | Temperature (°C) | Reference |

| Chloroform | 567 | 56.7 | 1.815 | 25 | [1][2] |

| Dimethyl Sulfoxide (DMSO) | ~20 | - | ~0.064 | Not Specified | [3] |

| 63 | - | 0.202 | 25 | [4] | |

| Ethanol | ~10 | 9.7 | ~0.032 | Not Specified | [3] |

| 63 | - | 0.202 | 25 | ||

| 97 | 9.7 | 0.310 | 25 | ||

| Dimethylformamide (DMF) | ~30 | - | ~0.096 | Not Specified | |

| N-Methyl-2-pyrrolidone (NMP) | 146 | - | 0.467 | Not Specified | |

| Polyethylene glycol 400 (PEG 400) | 17 | - | 0.054 | Not Specified | |

| Propylene Glycol (PPG) | 12 | - | 0.038 | Not Specified | |

| Methanol | Soluble | - | - | Not Specified | |

| Ethyl Acetate | Soluble | - | - | Not Specified |

¹Molar solubility was calculated using the molecular weight of Praziquantel (312.4 g/mol ). The molecular weight of this compound is approximately 323.47 g/mol .

Table 2: Mole Fraction Solubility of Praziquantel in Various Solvents at 25°C

| Solvent | Mole Fraction (x 10⁻²) |

| Acetone | 2.214 |

| Cyclohexanone | 4.336 |

| n-Hexane | 2.291 |

| Ethyl Acetate | 2.012 |

| Acetonitrile | 2.521 |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent, based on the widely used saturation shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

High-purity organic solvent(s) of interest

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., GC-MS, LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Dispense a precise volume of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the clear filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Considerations:

-

Purity of Materials: The purity of both the solute and the solvent is critical for accurate solubility measurements.

-

Temperature Control: Temperature must be precisely controlled throughout the experiment as solubility is temperature-dependent.

-

Equilibrium Time: It is essential to establish that equilibrium has been reached. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration does not change significantly.

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to check for any polymorphic transformations that may have occurred during the experiment.

Visualized Experimental Workflow

The following diagram illustrates the key steps in a typical solubility determination experiment.

Caption: Workflow for Solubility Determination.

Signaling Pathways and Logical Relationships

While the primary focus of this guide is solubility, it is pertinent to note that (S)-Praziquantel is the inactive enantiomer, whereas (R)-Praziquantel is responsible for the anthelmintic activity. (R)-Praziquantel is a partial agonist of the human 5-HT2B receptor. The deuterated form, this compound, is primarily used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.

The logical relationship for the use of this compound in research is outlined in the diagram below.

Caption: Use of this compound in Research.

This guide provides a foundational understanding of the solubility of this compound based on the available data for Praziquantel. For precise solubility determination in a specific solvent system, it is imperative to conduct the experimental protocol outlined herein.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Isotopic Purity and Stability of (S)-Praziquantel-d11

This technical guide provides a comprehensive overview of the isotopic purity and stability of this compound, a deuterated analog of the (S)-enantiomer of Praziquantel. This document details the analytical methodologies for assessing its purity and stability, presents illustrative data, and outlines its metabolic fate. This compound is a critical tool in pharmacokinetic and metabolic studies, often used as an internal standard for the accurate quantification of (S)-Praziquantel in biological matrices.[1][2][3][4]

Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical parameter, ensuring the accuracy of quantitative analyses.[5] It is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data for Isotopic Purity

The following table summarizes the expected isotopic distribution for a representative batch of this compound with high isotopic enrichment.

| Isotopologue | Relative Abundance (%) |

| d11 | 98.5 |

| d10 | 1.2 |

| d9 | 0.2 |

| d8 | <0.1 |

| d0-d7 | Not Detected |

| Isotopic Purity (d11) | 98.5% |

| Chemical Purity (by HPLC) | >99.0% |

Experimental Protocol for Isotopic Purity Determination by Mass Spectrometry

Objective: To determine the isotopic enrichment of this compound using high-resolution mass spectrometry (HRMS).

Instrumentation:

-

Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in methanol.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 100-500.

-

Data Analysis: Extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0 to d11). Integrate the peak areas and calculate the relative abundance of each isotopologue.

-

Experimental Protocol for Isotopic Purity and Structural Integrity by NMR Spectroscopy

Objective: To confirm the position of deuterium labeling and assess the isotopic purity by NMR.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3).

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals corresponding to the cyclohexyl protons confirms successful deuteration.

-

-

²H NMR Spectroscopy:

-

Acquire a deuterium NMR spectrum to directly observe the signals from the deuterium atoms, confirming their presence.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum. The signals for the deuterated carbons will be observed as multiplets due to C-D coupling, providing further confirmation of the labeling positions.

-

Stability of this compound

The stability of this compound is crucial for its reliable use as an internal standard. Forced degradation studies, as per the International Conference on Harmonization (ICH) guidelines, are used to evaluate its stability under various stress conditions. The degradation profile of the deuterated analog is expected to be similar to that of non-deuterated Praziquantel, although the rates of degradation may differ due to the kinetic isotope effect.

Summary of Forced Degradation Studies

The following table summarizes the expected stability of this compound under forced degradation conditions, based on studies of Praziquantel.

| Stress Condition | Reagent/Condition | Observation |

| Acidic Hydrolysis | 5 M HCl, 60 min | Significant degradation (~80%) |

| Alkaline Hydrolysis | 5 M NaOH, 60 min | Minor degradation (~1-10%) |

| Oxidative Degradation | 1% H₂O₂, 60 min | Significant degradation (~84%) |

| Thermal Degradation | 105°C, 24h | Stable |

| Photolytic Degradation | UV light (254 nm), 24h | Stable |

Experimental Protocol for Forced Degradation Studies

Objective: To assess the stability of this compound under stress conditions.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol.

-

Stress Conditions:

-

Acidic: Mix the stock solution with 5 M HCl and heat.

-

Alkaline: Mix the stock solution with 5 M NaOH at room temperature.

-

Oxidative: Mix the stock solution with 1% H₂O₂ at room temperature.

-

Thermal: Expose the solid compound to heat (e.g., 105°C).

-

Photolytic: Expose the solid compound to UV light.

-

-

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute. Analyze the samples by a stability-indicating HPLC-UV method to quantify the remaining this compound and detect any degradation products.

Visualizations

Workflow for Isotopic Purity and Stability Assessment

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Gold Standard: A Technical Guide to the Rationale and Application of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within pharmaceutical development, clinical diagnostics, and metabolomics, the demand for the utmost accuracy and precision is non-negotiable. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone for sensitive and selective quantification of diverse analytes within complex biological matrices. However, the analytical process is fraught with potential variability, including matrix effects, ionization suppression, and inconsistencies in sample preparation, all of which can compromise the integrity of quantitative data. The use of internal standards is a fundamental strategy to mitigate these variabilities, and among them, deuterated standards have unequivocally emerged as the gold standard.[1]

This technical guide provides a comprehensive exploration of the core principles, practical applications, and critical considerations for leveraging deuterated standards in mass spectrometry.

The Core Principle: Stable Isotope Dilution

Deuterated standards are a specific type of stable isotope-labeled (SIL) internal standard where one or more hydrogen atoms in an analyte molecule are replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[1][2] The foundational principle underpinning their use is stable isotope dilution (SID), a powerful quantitative MS technique renowned for delivering the highest degree of analytical specificity and accuracy.[1]

The SID methodology involves introducing a known quantity of the deuterated internal standard into every sample, including calibration standards, quality controls (QCs), and the unknown study samples, at the very beginning of the sample preparation process.[3] Because the deuterated standard is chemically almost identical to the analyte of interest, it behaves in a nearly identical manner during every stage of the analytical workflow, from extraction and chromatography to ionization. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity stemming from matrix effects or other sources can be effectively normalized, leading to significantly more accurate and precise quantification.

Key Advantages of Employing Deuterated Standards

The primary benefit of using deuterated internal standards is the substantial enhancement of analytical accuracy and precision. They are crucial for correcting a range of potential errors that can arise during the analytical process:

-

Correction for Matrix Effects: Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, represent a significant challenge in LC-MS analysis. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal). Since deuterated standards co-elute with the analyte, they experience nearly identical matrix effects, allowing for reliable correction.

-

Compensation for Sample Preparation Variability: Losses of the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are inevitable. A deuterated internal standard, added at the outset, experiences the same losses as the native analyte, ensuring that the ratio of their concentrations remains constant.

-

Correction for Instrumental Variations: Minor fluctuations in instrument performance, such as injection volume inconsistencies and changes in ionization efficiency, can introduce variability. The use of a co-eluting deuterated standard effectively normalizes these variations.

Critical Considerations for Optimal Performance

While deuterated standards are incredibly powerful, their effective implementation requires careful consideration of several factors to avoid potential pitfalls.

Isotopic Purity

Isotopic purity is a critical parameter, referring to the percentage of the internal standard that is fully deuterated at the designated positions. The presence of unlabeled or partially deuterated species can interfere with the accurate quantification of the analyte, particularly at low concentration levels. High isotopic purity is essential for ensuring accurate and reliable measurements.

Placement of Deuterium Labels

The placement of deuterium atoms on the molecule is a crucial aspect of designing a reliable internal standard. The deuterium atoms should be situated on a chemically stable part of the molecule that does not undergo hydrogen-deuterium exchange with the solvent or during the sample processing steps. It is advisable to avoid labeling at exchangeable sites such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups.

Number of Deuterium Atoms

Typically, a deuterated internal standard should incorporate at least three deuterium atoms. This mass difference helps to prevent interference from the natural isotopic abundance of the analyte. The ideal number of deuterium atoms depends on the analyte's molecular weight and the potential for isotopic overlap. The objective is to have a standard that is readily distinguishable from the analyte by the mass spectrometer without significantly altering its chemical and physical properties.

The Isotope Effect and Chromatographic Co-elution

Ideally, the deuterated internal standard should co-elute perfectly with the analyte. However, a phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the deuterated standard. This is thought to be caused by changes in the molecule's lipophilicity when hydrogen is replaced with deuterium. If this retention time difference results in the analyte and the internal standard eluting into regions with varying degrees of ion suppression, it can lead to inaccurate quantification, a phenomenon referred to as differential matrix effects. Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.

Quantitative Data Summary

The following tables summarize key quantitative parameters and considerations when using deuterated standards in mass spectrometry.

Table 1: Key Properties of an Ideal Deuterated Internal Standard

| Property | Recommended Specification | Rationale |

| Isotopic Purity | > 98% | Minimizes interference from unlabeled or partially labeled species, ensuring accurate quantification, especially at low concentrations. |

| Number of Deuterium Atoms | ≥ 3 | Provides sufficient mass difference to avoid isotopic overlap with the analyte's natural isotopic distribution. |

| Label Position | Chemically stable, non-exchangeable sites | Prevents loss or exchange of deuterium atoms during sample preparation and analysis, maintaining the integrity of the standard. |

| Chromatographic Co-elution | Retention time difference (ΔRT) < 0.1 min | Ensures that both the analyte and the internal standard experience the same matrix effects, allowing for accurate correction. |

Table 2: Troubleshooting Common Issues with Deuterated Standards

| Issue | Potential Cause | Recommended Solution |

| Poor Reproducibility of Analyte/IS Ratio | Inconsistent sample preparation; variable matrix effects; instability of analyte or IS. | Optimize extraction procedure; ensure thorough mixing; investigate matrix effects through post-column infusion. |

| Analyte and IS Do Not Co-elute | Isotope effect; column degradation. | Modify chromatographic conditions (gradient, mobile phase); replace the analytical column. |

| Unexpectedly High or Low Analyte Concentrations | Incorrect internal standard concentration; carryover. | Verify IS concentration; optimize autosampler wash procedure; inject blanks after high-concentration samples. |

| Poor Peak Shape for IS | Co-elution with an interfering compound; degradation of the IS. | Modify chromatographic method to separate the interference; assess the stability of the IS in the sample matrix. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General Workflow for Drug Quantification Using a Deuterated Standard

This protocol outlines a general procedure for quantifying a drug in a biological matrix (e.g., plasma) using a deuterated internal standard and protein precipitation.

1. Sample Preparation:

- To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the deuterated internal standard working solution at a known concentration.

- Vortex briefly to mix.

- Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

- Vortex vigorously for 1 minute to ensure complete protein precipitation.

- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean tube or a 96-well plate.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 50:50 methanol:water).

2. LC-MS/MS Analysis:

- Liquid Chromatography:

- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in methanol.

- Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 10 µL.

- Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

- Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

- SRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and its corresponding deuterated internal standard.

3. Data Analysis:

- Integrate the peak areas for the analyte and its deuterated internal standard.

- Calculate the peak area ratio (analyte peak area / internal standard peak area).

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a suitable regression model.

- Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Assessment of Matrix Effects

This protocol describes a method to quantitatively assess the degree of ion suppression or enhancement for an analyte in a specific matrix.

1. Preparation of Sample Sets:

- Set A (Neat Solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.

- Set B (Post-extraction Spike): Extract a blank matrix sample using the developed sample preparation method. After the final evaporation step, reconstitute the extract with the solution from Set A.

- Set C (Pre-extraction Spike): Spike the blank matrix with the analyte at the same concentration as in Set A before starting the sample preparation procedure. Also, add the deuterated internal standard.

2. LC-MS/MS Analysis:

- Inject and analyze multiple replicates of each sample set using the developed LC-MS/MS method.

3. Data Calculation:

- Matrix Effect (ME %):

- ME (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

- An ME of 100% indicates no matrix effect.

- An ME < 100% indicates ion suppression.

- An ME > 100% indicates ion enhancement.

- Recovery (RE %):

- RE (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

- Process Efficiency (PE %):

- PE (%) = (Mean Peak Area in Set C / Mean Peak Area in Set A) * 100 = (ME * RE) / 100

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of deuterated standards in mass spectrometry.

Caption: How deuterated standards compensate for analytical variability.

Caption: Workflow for the assessment of matrix effects.

Caption: Logical workflow for selecting a suitable deuterated standard.

References

An In-Depth Technical Guide to the In Vitro Metabolic Fate of (S)-Praziquantel-d11

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Praziquantel (PZQ) is the primary therapeutic agent for schistosomiasis, administered as a racemic mixture of (R)- and (S)-enantiomers.[1] The anthelmintic activity is predominantly attributed to the (R)-enantiomer, while the (S)-enantiomer is less effective and contributes to the drug's bitter taste and potential side effects.[2][3][4] A comprehensive understanding of the enantioselective metabolism of PZQ is crucial for optimizing therapeutic efficacy and safety. This guide focuses on the in vitro metabolic fate of the (S)-enantiomer, (S)-Praziquantel. The deuterated form, (S)-Praziquantel-d11, serves as a critical analytical tool—an internal standard for precise quantification in bioanalytical methods—rather than a direct subject of metabolic profiling.[5] Its metabolic pathway is presumed to be identical to its non-deuterated counterpart. This document details the metabolic pathways, enzymatic kinetics, and standard experimental protocols relevant to the in vitro study of (S)-Praziquantel.

Metabolic Pathways of (S)-Praziquantel

The in vitro metabolism of Praziquantel is an enantioselective process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. For the (S)-enantiomer, the metabolic process is dominated by oxidation reactions, leading to various hydroxylated metabolites.

Key Enzymes Involved: In vitro studies using human liver microsomes (HLM) and recombinant CYP isoenzymes have identified the specific enzymes responsible for the metabolism of (S)-Praziquantel.

-

CYP3A4: This is the principal enzyme responsible for the metabolism of (S)-PZQ. It has been estimated that CYP3A4 contributes to nearly 90% of the metabolic clearance of the (S)-enantiomer.

-

CYP2C19: This enzyme also plays a significant role in the metabolism of (S)-PZQ, although to a lesser extent than CYP3A4.

-

Other Enzymes: While CYP1A2 is a major contributor to the metabolism of the active (R)-enantiomer, its role in (S)-PZQ metabolism is minor. Other enzymes like CYP2C9 have also been implicated in overall PZQ metabolism but are less specific to the (S)-enantiomer.

The primary metabolic transformation is hydroxylation, resulting in metabolites such as cis-4-OH-PZQ and other mono-hydroxylated variants.

Quantitative Analysis of (S)-Praziquantel Metabolism

Enzyme kinetic studies have been performed to quantify the metabolic rates of Praziquantel's enantiomers. These studies typically involve incubating the compound with HLM or recombinant CYP enzymes and measuring substrate depletion or metabolite formation over time. The data reveal significant differences in catalytic activity between the enzymes metabolizing (R)- and (S)-PZQ.

| Substrate | Enzyme System | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |

| (S)-Praziquantel | HLM | 3.9 ± 0.6 | 134.4 ± 6.0 | 34.5 | |

| (S)-Praziquantel | rCYP3A4 | 5.3 ± 0.7 | 102.5 ± 4.5 | 19.3 | |

| (S)-Praziquantel | rCYP2C19 | 10.3 ± 2.1 | 22.7 ± 2.0 | 2.2 | |

| (S)-Praziquantel | rCYP1A2 | 16.3 ± 2.5 | 3.3 ± 0.2 | 0.2 |

Table 1: Summary of in vitro enzyme kinetic parameters for (S)-Praziquantel metabolism. Data adapted from studies using Human Liver Microsomes (HLM) and recombinant CYP (rCYP) enzymes.

The results clearly indicate that CYP3A4 is the most efficient enzyme for (S)-Praziquantel metabolism, exhibiting the highest intrinsic clearance.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible in vitro metabolism studies. The following protocol outlines a typical experiment for determining the metabolic stability of a Praziquantel enantiomer in Human Liver Microsomes (HLM). This compound is used as the internal standard for quantification.

Protocol: Metabolic Stability in Human Liver Microsomes

1. Materials:

-

(S)-Praziquantel

-

This compound (for internal standard)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Organic solvent (e.g., DMSO) for stock solution

-

Ice-cold acetonitrile (ACN) for reaction quenching

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

2. Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of (S)-Praziquantel in a suitable organic solvent (e.g., DMSO). Dilute with phosphate buffer to the final desired concentration (e.g., 1 µM).

-

In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration of 0.5 mg/mL), and the (S)-Praziquantel solution.

-

Prepare a parallel set of incubations without the NADPH regenerating system to serve as a negative control.

-

-

Incubation:

-

Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the deuterated internal standard, this compound.

-

Vortex the samples vigorously to precipitate proteins.

-

Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated enantioselective LC-MS/MS method.

-

Monitor the depletion of the parent compound, (S)-Praziquantel, over time relative to the constant concentration of the internal standard, this compound.

-

The Role of this compound

Stable isotope-labeled internal standards are indispensable for modern bioanalysis. This compound, a deuterated analog of the (S)-enantiomer, is the ideal internal standard for pharmacokinetic and metabolism studies for several reasons:

-

Chemical and Physical Similarity: It behaves almost identically to the non-deuterated analyte during sample extraction, processing, and chromatographic separation.

-

Mass Distinction: Its increased mass allows it to be distinguished from the endogenous compound by a mass spectrometer, enabling precise and accurate quantification.

-

Correction for Variability: It effectively corrects for sample loss during preparation and compensates for matrix effects in the MS ion source, significantly improving the precision and reliability of the analytical method.

Conclusion

The in vitro metabolic fate of (S)-Praziquantel is characterized by an enantioselective process dominated by CYP3A4-mediated hydroxylation, with a secondary contribution from CYP2C19. Quantitative kinetic studies confirm the high efficiency of CYP3A4 in its clearance. Standardized in vitro protocols using human liver microsomes provide a robust framework for assessing metabolic stability. In these assays, this compound plays a crucial role not as a substrate for metabolic discovery, but as an essential internal standard that ensures the accuracy and precision of quantitative analysis by LC-MS/MS. This detailed understanding is fundamental for the continued development and optimization of Praziquantel-based therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantitative Analysis of Praziquantel in Human Plasma by LC-MS/MS Using (S)-Praziquantel-d11

Introduction

Praziquantel (PZQ) is a broad-spectrum anthelmintic agent, essential for the treatment of schistosomiasis and other parasitic worm infections.[1][2] It is typically administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] The anthelmintic activity is primarily associated with the (R)-enantiomer.[1] To accurately assess the pharmacokinetics of praziquantel, a sensitive and selective analytical method is necessary. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of praziquantel in human plasma. The use of a stable isotope-labeled internal standard, (S)-Praziquantel-d11, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.

Materials and Methods

Chemicals and Reagents Praziquantel and this compound reference standards were sourced commercially. LC-MS/MS grade acetonitrile, methanol, and water, along with formic acid, were used. Human plasma was obtained from an accredited biobank.

Sample Preparation A simple and efficient protein precipitation method was employed for sample preparation. To 100 µL of human plasma, 300 µL of acetonitrile containing the internal standard, this compound, was added. The mixture was vortexed vigorously for one minute to precipitate plasma proteins. Following centrifugation at 13,000 rpm for 10 minutes, the clear supernatant was transferred for LC-MS/MS analysis.

Liquid Chromatography Chromatographic separation was achieved on a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient elution. The mobile phase consisted of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). A typical gradient starts at 30% B, increases to 95% B, and then re-equilibrates to the initial conditions.

Mass Spectrometry A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The multiple reaction monitoring (MRM) transitions for praziquantel and this compound were optimized to ensure sensitivity and selectivity.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of praziquantel in human plasma. The use of this compound as an internal standard effectively compensated for any variations in sample processing and instrument response.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Inter-day Precision (CV%) | < 15% |

| Intra-day Precision (CV%) | < 15% |

| Recovery | 85-115% |

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of praziquantel in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and the high selectivity of the MS/MS detection make this method suitable for high-throughput pharmacokinetic studies in drug development.

Protocols

1. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh praziquantel and this compound and dissolve in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Perform serial dilutions of the praziquantel primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

2. Sample Preparation Protocol

-

Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown plasma samples.

-

To each tube, add 100 µL of the corresponding human plasma sample (or blank matrix for the blank sample).

-

Spike with the appropriate working standard solution for calibration and QC samples.

-

Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank. To the blank, add 300 µL of acetonitrile.

-

Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Instrument Parameters

Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

Mass Spectrometry Parameters

| Parameter | Praziquantel | This compound |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 313.2 | 324.3 |

| Product Ion (m/z) | 203.2 | 204.2 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | Optimized for instrument | Optimized for instrument |

| Declustering Potential (V) | Optimized for instrument | Optimized for instrument |

Note: Specific mass spectrometric parameters may require optimization based on the instrument used.

Visualizations

References

Protocol for quantifying praziquantel in human plasma with an internal standard.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praziquantel (PZQ) is a broad-spectrum anthelmintic drug, essential for the treatment of schistosomiasis and other parasitic worm infections. Accurate quantification of praziquantel in human plasma is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the determination of praziquantel in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, praziquantel-d11, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Principle

This method employs a simple and rapid protein precipitation technique for sample preparation. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both praziquantel and its deuterated internal standard.

Experimental Protocols

Materials and Reagents

-

Praziquantel reference standard

-

Praziquantel-d11 (internal standard, IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (sourced from an accredited biobank)

-

Polypropylene microcentrifuge tubes (1.5 mL)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve praziquantel and praziquantel-d11 in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the praziquantel primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for the calibration curve and quality control (QC) samples.[1]

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the praziquantel-d11 primary stock solution with acetonitrile to obtain a final concentration of 100 ng/mL.[1]

Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for calibration standards, QC samples, and unknown plasma samples.

-

Pipette 100 µL of human plasma into each tube.[1]

-

For calibration and QC samples, add the corresponding working standard solution. For unknown samples, add a blank diluent.

-

Vortex briefly to mix.

-

Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube to precipitate plasma proteins.[1][2]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 13,000-14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to autosampler vials or a 96-well plate.

-

Inject an aliquot (typically 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables outline the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Conditions

| Parameter | Condition |

| HPLC System | A validated HPLC system capable of gradient elution |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 35-50°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 5500 V |

| Source Temperature | 500°C |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Praziquantel and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Praziquantel | 313.2 | 203.2 | ~25 |

| Praziquantel-d11 (IS) | 324.3 | 204.2 | ~25 |

Note: Collision energy should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the quantitative performance of the described method based on published validation data.

Table 4: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

Table 5: Precision and Accuracy

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |

| LLOQ (10 ng/mL) | ≤ 20% | ≤ 20% | ± 20% | ± 20% |

| Low QC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |

| Mid QC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |

| High QC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |

Table 6: Recovery and Stability

| Parameter | Result |

| Mean Extraction Recovery | 87.34% |

| Freeze-Thaw Stability | Stable through multiple cycles |

| Short-Term Stability (Room Temp) | Stable for at least 6 hours |

| Autosampler Stability (4°C) | Stable for at least 26 hours |

| Long-Term Stability (-20°C) | Stable for at least 60 days |

Workflow Visualization

References

Application Note: High-Throughput Quantification of (S)-Praziquantel in Human Plasma by LC-MS/MS Using (S)-Praziquantel-d11 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Praziquantel (PZQ) is a broad-spectrum anthelmintic agent essential for treating various trematode and cestode infections, most notably schistosomiasis.[1][2] It is administered as a racemic mixture of two enantiomers: (R)- and (S)-Praziquantel. The anthelmintic activity is primarily attributed to the (R)-enantiomer.[1][2] To accurately characterize the pharmacokinetics of each enantiomer, a sensitive and selective analytical method is required. The use of a stable isotope-labeled internal standard (IS), such as (S)-Praziquantel-d11, is critical for correcting matrix effects and variability during sample preparation and analysis, ensuring high accuracy and precision.[1]

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-Praziquantel in human plasma using this compound as the internal standard. The method employs a simple and rapid protein precipitation technique for sample preparation, followed by efficient chromatographic separation and sensitive detection with a triple quadrupole mass spectrometer.

Experimental Protocols

1. Materials and Reagents

-

(S)-Praziquantel and this compound reference standards

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (sourced from an accredited biobank)

2. Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-Praziquantel and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the (S)-Praziquantel primary stock solution with 50% acetonitrile in water to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to obtain a final concentration of 100 ng/mL.

3. Sample Preparation: Protein Precipitation

-

Label polypropylene tubes for calibration standards, QC samples, and unknown plasma samples.

-

Add 50 µL of the appropriate working standard solution or blank diluent to the corresponding tubes.

-

Pipette 100 µL of human plasma into each tube.

-

Vortex briefly to mix.

-

Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system should be used.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| (S)-Praziquantel MRM | 312.2 → 202.2 |

| This compound MRM | ~323.2 → 202.2 (Expected) |

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method.

Table 2: Calibration Curve and Linearity

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Table 3: Accuracy and Precision

| Analyte | QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| (S)-Praziquantel | Low QC | ≤15% | 85-115% | ≤15% | 85-115% |